molecular formula C10H11FN2O2 B2619493 N1-(4-fluorobenzyl)-N2-methyloxalamide CAS No. 920162-28-3

N1-(4-fluorobenzyl)-N2-methyloxalamide

Cat. No. B2619493
M. Wt: 210.208
InChI Key: NHIQHTZLFVEKMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography and 19F nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular structure and the chemical environment of the fluorine atoms in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 19F NMR . This technique provides information about the chemical shift range, which helps resolve individual fluorine-containing functional groups .

Future Directions

Future research could focus on the potential use of N1-(4-fluorobenzyl)-N2-methyloxalamide and similar compounds in various fields. For example, a compound with a similar structure has been studied for its potential use as a therapeutic agent for cancer treatment . Further studies are needed to fully understand the mechanism of action of these compounds and their potential efficacy in vivo .

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-12-9(14)10(15)13-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIQHTZLFVEKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-methyloxalamide

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